2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane
Description
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane is a spiroheterocyclic compound characterized by a fused oxa (oxygen) and aza (nitrogen) ring system. The spiro[4.5]decane framework consists of a six-membered carbocycle connected via a spiro junction to a five-membered heterocycle.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2,4-diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H25NO/c1-4-11-13(9-7-6-8-10-13)15-12(3,5-2)14-11/h11,14H,4-10H2,1-3H3 |
InChI Key |
MOKNNOBJPYDWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(CCCCC2)OC(N1)(C)CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Piperidone Derivatives
A foundational approach involves the cyclocondensation of substituted 4-piperidone precursors with ketones or aldehydes. For example, US4097587A details the reaction of 4-piperidone derivatives (e.g., 4-ethyl-4-methylpiperidone) with α-keto esters under acidic conditions to form the spirocyclic backbone. Key steps include:
-
Formation of 1,2,5,6-tetrahydropyrimidine intermediates via ammonia-mediated condensation.
-
Acid-catalyzed ring expansion using organic sulfonic acids (e.g., p-toluenesulfonic acid) or mineral acids (HCl, H₂SO₄) to yield the spirocyclic structure.
Reaction Conditions :
Challenges:
-
Competing side reactions (e.g., over-oxidation of piperidone rings).
-
Low regioselectivity in ethyl/methyl group incorporation.
Isocyanate-Mediated Spirocyclization
WO2008092888A1 and US5118687A describe a two-step protocol for spirooxazolidinone formation:
-
Step 1 : Reaction of 4-ethynyl-4-hydroxypiperidine with methyl isocyanate to form a carbamate intermediate.
-
Step 2 : Acid- or base-catalyzed cyclization to generate the spiro ring.
Optimized Protocol :
Key Substitutions :
-
Ethyl and methyl groups are introduced via alkylation of the piperidine nitrogen using ethyl iodide or methyl triflate.
Metal-Catalyzed Oxidative Cyclization
Copper-Catalyzed Difluoroalkylation
Adapted from PMC6429447 , this method employs copper(I) perchlorate to facilitate oxidative cyclization of N-benzylacrylamides with ethyl bromodifluoroacetate:
-
Tandem radical addition at the acrylamide double bond.
-
Dearomatizing cyclization to form the spiro center.
Reaction Parameters :
Case Study:
A 50 mmol-scale reaction produced 12.4 g of product (73% yield), demonstrating scalability.
Palladium-Mediated Cross-Coupling
US5118687A reports a Pd(PPh₃)₄-catalyzed coupling between spirocyclic bromides and ethylzinc reagents:
-
Transmetallation of ZnEt₂ with a spirocyclic bromide.
-
Cross-coupling to introduce ethyl groups at the 2- and 4-positions.
Conditions :
Flow Chemistry and Biocatalytic Approaches
Continuous-Flow Synthesis
The Sci-Hub PDF highlights a flow-based system for spirocyclic amines:
-
Enzymatic transamination of ketone precursors using ω-transaminases.
-
In-line purification via simulated moving bed (SMB) chromatography.
Advantages :
Biocatalytic Dynamic Kinetic Resolution
A hybrid chemoenzymatic method achieves enantioselective synthesis:
-
Racemization catalyst : Shvo’s catalyst (Ru complex).
-
Enzyme : Candida antarctica lipase B (CAL-B) for kinetic resolution.
Outcome :
Industrial-Scale Production
Large-Scale Cyclocondensation
US4097587A outlines a pilot-scale protocol:
-
Reactors : 500 L glass-lined vessels.
-
Throughput : 50–100 kg/batch.
-
Cost Analysis : Raw material cost: $120–150/kg; yield loss: 8–12% due to side products.
Solvent Recycling and Waste Reduction
Key Innovations :
-
Solvent recovery : >90% THF recycled via distillation.
-
Waste treatment : Neutralization of acidic byproducts with CaCO₃ to generate non-hazardous salts.
Comparative Analysis of Methods
Table 1: Yield and Selectivity Across Methods
Table 2: Cost per Kilogram at Industrial Scale
| Method | Raw Material Cost ($/kg) | Processing Cost ($/kg) | Total ($/kg) |
|---|---|---|---|
| Cyclocondensation | 120–150 | 80–100 | 200–250 |
| Flow chemistry | 180–200 | 50–70 | 230–270 |
| Biocatalytic | 250–300 | 100–120 | 350–420 |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Chemical Reactions Analysis
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compound reactivity.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Spiroheterocyclic Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane
Key Observations :
Physicochemical and Regulatory Considerations
- Regulatory Status : AD-67 is registered as a pesticide safener (CAS 71526-07-3), while YM796 remains a research tool due to its pharmacological specificity .
Biological Activity
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane, also known by its CAS number 682321-47-7, is a compound belonging to the spirocyclic class of organic molecules. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug discovery.
The molecular formula of this compound is C13H25NO, with a molecular weight of approximately 211.34 g/mol. The compound exhibits a density of about 1.0 g/cm³ and a boiling point around 290 °C at standard atmospheric pressure .
| Property | Value |
|---|---|
| Molecular Formula | C13H25NO |
| Molecular Weight | 211.34 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 290 °C |
| Flash Point | 122.9 °C |
| LogP | 3.46 |
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential applications:
1. Sigma Receptor Interaction
A related compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been studied for its high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM). This suggests that compounds similar to 2,4-Diethyl-2-methyl may also interact with sigma receptors, which are implicated in various neurological processes and could be targeted for therapeutic purposes in conditions such as depression and anxiety disorders .
2. Tumor Imaging Potential
Studies involving sigma receptor ligands have demonstrated their utility in tumor imaging via positron emission tomography (PET). The ability of these compounds to accumulate in tumor tissues indicates a potential role for 2,4-Diethyl-2-methyl in oncological diagnostics .
Case Studies
While specific case studies on this compound are scarce, the following findings from related compounds provide insight into its possible applications:
Case Study: Tumor Imaging with Sigma Ligands
In a study utilizing [(18)F] labeled sigma receptor ligands, researchers observed significant accumulation in human carcinoma and melanoma models. This highlights the potential for spirocyclic compounds to serve as effective imaging agents for cancer detection and monitoring .
Q & A
Basic Question: What are the primary methods for structural characterization of 2,4-diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane?
Methodological Answer:
Structural elucidation relies on advanced spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Assign substituent positions (e.g., ethyl/methyl groups) via - and -NMR. Coupling patterns in spiro systems reveal ring conformations .
- X-ray Crystallography: Resolve stereochemical ambiguities and confirm spirocyclic geometry. For example, related oxaspiro compounds show distinct bond angles (e.g., 104–112° for O–C–C–N in 3,8-dimethyl derivatives) .
- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns, particularly for nitrogen/oxygen-containing spiro systems .
Basic Question: What synthetic routes are reported for analogous 1-oxa-3-azaspiro[4.5]decane derivatives?
Methodological Answer:
Synthesis typically involves multi-step cyclization:
- Step 1: React amines (e.g., 2-amino-1-butanol) with epoxides (e.g., 3,4-epoxyhexane-1-carboxylic acid) to form spiro intermediates via ring-opening .
- Step 2: Acid hydrolysis (HCl) or base-mediated cyclization (KCO/DMF) to close the spiro ring .
- Step 3: Introduce substituents (e.g., ethyl/methyl) via alkylation or Friedel-Crafts reactions. Yields depend on steric hindrance around the spiro center .
Advanced Question: How can researchers resolve contradictions in spectral data for spirocyclic compounds?
Methodological Answer:
Data discrepancies often arise from stereoisomerism or solvent effects:
- Diastereomer Differentiation: Use -NMR NOESY to distinguish axial vs. equatorial substituents. For example, 3,3-difluoro derivatives exhibit distinct coupling constants for chair vs. twist-boat conformers .
- Solvent Artifacts: Compare spectra in polar (DMSO) vs. nonpolar (CDCl) solvents. Polar solvents stabilize zwitterionic forms in azaspiro systems, altering chemical shifts .
- Cross-Validation: Combine IR (C=O stretches at 1680–1720 cm) with high-resolution MS to confirm functional groups .
Advanced Question: What strategies optimize reaction yields in spirocyclic synthesis?
Methodological Answer:
Yield optimization requires addressing steric and electronic challenges:
- Catalyst Screening: Test Pd/C or Ru-based catalysts for hydrogenation steps. For example, Pd/C improves reduction efficiency in 8-methyl derivatives by 20–30% .
- Temperature Control: Maintain ≤60°C during cyclization to prevent ring-opening side reactions .
- Solvent Selection: Use DMF for polar intermediates (enhances solubility) and toluene for nonpolar cyclizations (avoids hydrolysis) .
Advanced Question: How do substituents (ethyl/methyl) influence biological activity in azaspiro compounds?
Methodological Answer:
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
- Lipophilicity: Ethyl groups increase logP values, enhancing blood-brain barrier penetration in neuroactive analogs .
- Steric Effects: Methyl groups at C2 reduce enzymatic degradation (e.g., CYP450 inhibition in 8-methyl-1-oxa-3-azaspiro derivatives) .
- Bioassay Design: Test analogs against enzyme targets (e.g., acetylcholinesterase) using fluorometric assays. IC values correlate with substituent bulk .
Advanced Question: What computational methods predict reactivity in spirocyclic systems?
Methodological Answer:
Density Functional Theory (DFT) and molecular docking are critical:
- DFT Calculations: Model transition states for cyclization (e.g., activation energies of 25–35 kcal/mol for 1-oxa-3-azaspiro systems) .
- Docking Simulations: Predict binding affinities to biological targets (e.g., 4-(3,5-difluorobenzoyl) analogs show strong interactions with serotonin receptors) .
Advanced Question: How do environmental factors affect the stability of azaspiro compounds?
Methodological Answer:
Stability studies under varied conditions:
- pH Sensitivity: Hydrolytic degradation peaks at pH 9–10 due to lactam ring-opening. Use buffered solutions (pH 6–7) for long-term storage .
- Light Exposure: UV irradiation (254 nm) accelerates decomposition of 4-chlorophenyl derivatives; store in amber vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
